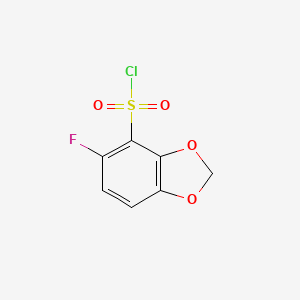

5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

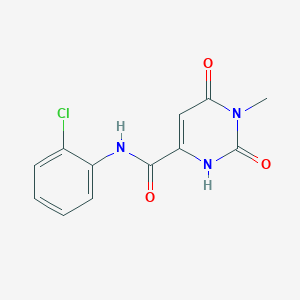

5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride is a chemical compound that is part of the sulfonyl chloride family, which are commonly used as intermediates in organic synthesis due to their reactivity. This compound, in particular, contains a benzodioxole structure with a fluorine atom and a sulfonyl chloride group attached, which suggests it could be involved in various chemical reactions, especially as a sulfonylation agent.

Synthesis Analysis

The synthesis of related sulfonyl chlorides and fluorinated compounds has been explored in several studies. For instance, the synthesis of heteroaryl sulfonyl(VI) fluoride from its chloride counterpart has been described, which involves the transformation of a chlorosulfonyl group to a fluorosulfonyl group . Similarly, the preparation of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling has been reported, which involves a two-step radiosynthesis . These methods could potentially be adapted for the synthesis of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides and their interactions can be analyzed using techniques such as X-ray crystallography and Hirshfeld surface analysis. For example, the study of a heteroaryl sulfonyl(VI) fluoride and its chloride counterpart revealed insights into the noncovalent interactions of these motifs in the solid state . Such analyses are crucial for understanding the reactivity and potential applications of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride.

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in various chemical reactions, including sulfonylation and fluorosulfonylation. The development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, demonstrates the potential for creating compounds with sulfonyl fluoride moieties through regioselective synthesis . Additionally, the reactions of organosulfonyloxy derivatives with alkynyltrimethylsilanes have been explored, leading to the formation of alkynyliodonium triflates or benziodoxoles . These studies provide a foundation for understanding the types of reactions that 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their functional groups. For instance, the presence of a fluorine atom can affect the molecule's reactivity and interactions with other molecules. The study of 4-fluoroisoquinoline-5-sulfonyl chloride derivatives revealed how the sulfonyl and fluorine groups influence the molecular conformation and potential hydrogen bonding . These properties are important for predicting the behavior of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride in various environments and reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Compound Synthesis

This chemical serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, novel benzo[a]phenoxazinium chlorides with sulfonamide groups have been developed for bioimaging, showing promise in staining specific cell organelles with high specificity, offering an alternative to conventional dyes (Ferreira et al., 2023). Additionally, its derivatives have been explored for antibacterial activities, with certain sulfonamides derived from 1,3-benzodioxol showing moderate activity against various bacterial strains (Siddiqa et al., 2014).

Advanced Materials Development

In the field of materials science, derivatives of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride have been used to create high-performance polymers. For example, sulfonated poly(p-phenylene) derivatives, synthesized for potential use in proton exchange membranes, highlight the versatility of fluorinated sulfonated polymers in enhancing proton conductivity, vital for fuel cell technology (Ghassemi & McGrath, 2004).

Bioimaging and Diagnostic Applications

The sulfonyl chloride functionality allows for the creation of fluorescent probes essential in bioimaging. A notable application includes the development of near-infrared (NIR) fluorescent probes functionalized with sulfonamide groups, which are critical in staining and visualizing cellular structures like the vacuole membrane and endoplasmic reticulum, thereby facilitating advanced diagnostic and research methodologies in cellular biology (Ferreira et al., 2023).

Eigenschaften

IUPAC Name |

5-fluoro-1,3-benzodioxole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO4S/c8-14(10,11)7-4(9)1-2-5-6(7)13-3-12-5/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWYZMJXOTTZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,3-dioxaindane-4-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2545605.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)

![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2545611.png)

![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)